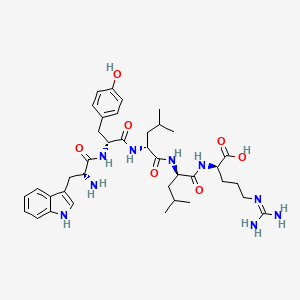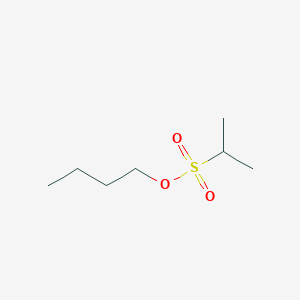
Butyl propane-2-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl propane-2-sulfonate is an organosulfur compound that belongs to the class of sulfonates. Sulfonates are known for their surfactant properties, making them useful in various industrial applications. This compound is characterized by the presence of a butyl group attached to a propane-2-sulfonate moiety, which imparts unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butyl propane-2-sulfonate typically involves the reaction of butyl alcohol with propane sultone. The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:
Butyl alcohol+Propane sultone→Butyl propane-2-sulfonate
The reaction is usually conducted in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfonate ester. The reaction temperature is maintained at around 50-70°C to optimize the reaction rate and yield .
Industrial Production Methods
On an industrial scale, the production of this compound involves continuous flow reactors to ensure consistent quality and high throughput. The process includes the purification of the final product through distillation or crystallization to remove any impurities and unreacted starting materials .
Analyse Chemischer Reaktionen
Types of Reactions
Butyl propane-2-sulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be replaced by other nucleophiles, such as halides or amines.
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonate esters.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide or thiol group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium halides (e.g., NaCl, NaBr) and amines (e.g., NH3, RNH2).
Major Products Formed
Nucleophilic Substitution: Produces substituted sulfonates or sulfonamides.
Oxidation: Yields sulfonic acids or sulfonate esters.
Reduction: Forms sulfides or thiols.
Wissenschaftliche Forschungsanwendungen
Butyl propane-2-sulfonate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of butyl propane-2-sulfonate involves its ability to interact with various molecular targets through its sulfonate group. The sulfonate group can form hydrogen bonds and ionic interactions with proteins, lipids, and other biomolecules. This interaction can alter the structure and function of these molecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Butyl propane-2-sulfonate can be compared with other similar compounds, such as:
Sodium dodecyl sulfate (SDS): Another sulfonate surfactant commonly used in laboratory and industrial applications.
Sodium sulfonate: A simpler sulfonate compound with similar surfactant properties.
Propane sulfonate: A related compound with a shorter alkyl chain, resulting in different physical and chemical properties.
This compound is unique due to its specific alkyl chain length and sulfonate group, which provide distinct surfactant properties and reactivity compared to other sulfonates .
Eigenschaften
CAS-Nummer |
144091-28-1 |
|---|---|
Molekularformel |
C7H16O3S |
Molekulargewicht |
180.27 g/mol |
IUPAC-Name |
butyl propane-2-sulfonate |
InChI |
InChI=1S/C7H16O3S/c1-4-5-6-10-11(8,9)7(2)3/h7H,4-6H2,1-3H3 |
InChI-Schlüssel |
FWRFNCJFABDSNF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOS(=O)(=O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


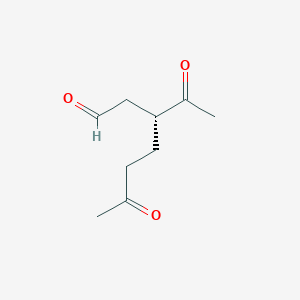
![Diethyl {[5-(chlorocarbonyl)thiophen-2-yl]methyl}phosphonate](/img/structure/B12565158.png)
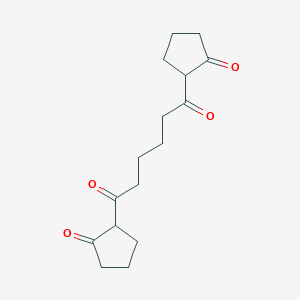
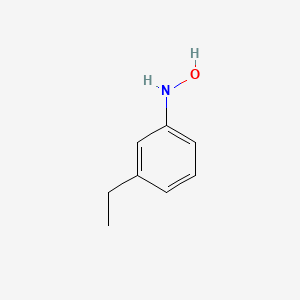
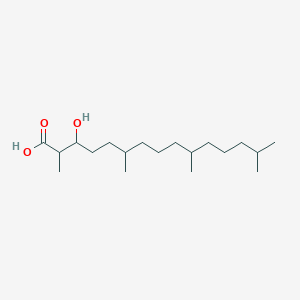
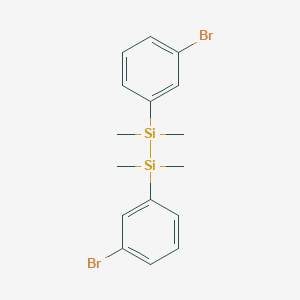
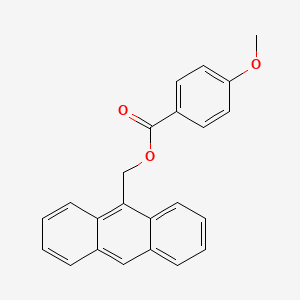
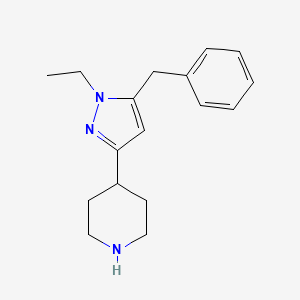
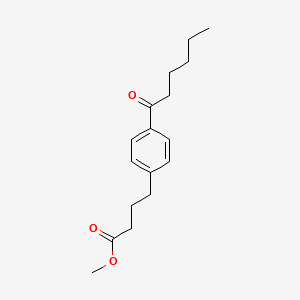
![2,2'-[(4-Methoxyphenyl)methylene]bis(3,5,6-trimethylphenol)](/img/structure/B12565205.png)
![Ethyl [3-(4-chlorobutanoyl)phenyl]acetate](/img/structure/B12565206.png)
![4-[Dimethyl(octyl)silyl]morpholine](/img/structure/B12565230.png)
![3-(4-Fluoroanilino)-1-[4-(hexyloxy)phenyl]prop-2-en-1-one](/img/structure/B12565244.png)
